2-Chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate involves the diazotization of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)aniline followed by the reaction with zinc chloride. The reaction conditions typically include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the diazotization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or alcoholic media.
Coupling Reactions: Phenols and amines are used as coupling partners, and the reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo dyes with different chromophoric properties.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in biochemical assays and labeling applications .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium chloride
- 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium sulfate
- 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium nitrate
Uniqueness
2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate is unique due to its specific diazonium salt form, which provides distinct reactivity and stability compared to other diazonium salts. The presence of zinc chloride enhances its solubility and facilitates its use in various chemical reactions .
Properties
CAS No. |
3317-47-3 |
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Molecular Formula |
C16H16Cl5N3OZn |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
zinc;2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium;trichloride |
InChI |
InChI=1S/C16H16Cl2N3O.3ClH.Zn/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;;;;/h5-10H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
XDNQMLHSRLYYFI-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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